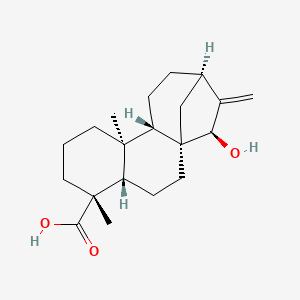
Deacetylxylopic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of deacetylxylopic acid involves key biochemical reactions catalyzed by enzymes such as deacetoxycephalosporin C synthase (DAOCS). DAOCS, an iron(II) and 2-oxoglutarate-dependent oxygenase, catalyzes the conversion of penicillin N to deacetoxycephalosporin C, a closely related compound, marking a critical step in cephalosporin biosynthesis. This enzymatic reaction demonstrates the intricate nature of deacetylxylopic acid synthesis and its reliance on specific biochemical pathways (Lee et al., 2001).
Molecular Structure Analysis
The molecular structure of deacetylxylopic acid and related compounds has been elucidated through crystallographic studies. These studies have shown the importance of the enzyme's structure in the synthesis process, highlighting the complex interactions between the enzyme and its substrates. The detailed analysis of DAOCS mutants provided insights into how modifications in the enzyme's structure could affect its activity and selectivity towards substrates, shedding light on the molecular dynamics of deacetylxylopic acid synthesis (Lee et al., 2001).
Chemical Reactions and Properties
Deacetylxylopic acid's reactivity and interaction with various chemical agents have been studied to understand its chemical properties better. Enzymatic reactions, particularly those involving deacetylation, play a significant role in its chemical behavior. Studies on chitin deacetylation, for example, provide parallels to understanding deacetylxylopic acid's chemical properties, as both involve similar biochemical pathways (Gao et al., 1995).
Physical Properties Analysis
The physical properties of deacetylxylopic acid, such as solubility, crystallinity, and thermal stability, are crucial for its application in synthesis and drug formulation. For instance, the deacetylation process affects the solubility and hydrophilicity of compounds, which in turn influences their bioavailability and effectiveness in biological systems. Such properties are investigated through methods like X-ray diffraction and scanning electron microscopy, providing a comprehensive understanding of deacetylxylopic acid's physical characteristics (Chokboribal et al., 2015).
Chemical Properties Analysis
The chemical properties of deacetylxylopic acid, including its reactivity, stability, and interactions with other molecules, are integral to its functionality in biochemical processes. Enzymatic studies, such as those focusing on DAOCS, provide insight into the catalytic mechanisms that govern deacetylxylopic acid's formation and its subsequent chemical behavior. These studies are essential for developing synthetic strategies and understanding the compound's role in broader chemical contexts (Lee et al., 2001).
Wissenschaftliche Forschungsanwendungen
HDACIs, like sodium phenylbutyrate, can induce histone hyperacetylation in target cells and may restore sensitivity to anti-leukemic effects in acute promyelocytic leukemia (Warrell et al., 1998).
D-beta-hydroxybutyric acid, related to the metabolic pathway of HDACIs, plays a role in providing cellular energy in ischemic states such as stroke, myocardial insufficiency, and physical fatigue (Cahill, 2006).
Studies on gamma-hydroxybutyric aciduria reveal insights into a rare inborn error of GABA metabolism, highlighting the therapeutic challenges and pathomechanistic concepts related to HDACIs (Gibson, 2005).
Poly(beta-hydroxybutyrate) production and consumption by microorganisms under dynamic substrate supply provide insights into microbial responses to environmental conditions, relevant for biotechnological applications of HDACIs (van Aalst-van Leeuwen et al., 1997).
The metabolic profile of specific HDACIs, such as 3-Acetyl-11-Keto-β-Boswellic Acid, in human and other species, demonstrates their bioactivity and potential therapeutic applications (Cui et al., 2016).
The specificity of lysine deacetylase inhibitors (KDACIs) and their effect on acetylation signatures reveal the potential of these compounds in cancer and other disease treatments (Schölz et al., 2015).
Wirkmechanismus
Target of Action
More research is needed to identify the specific targets of this compound .
Biochemical Pathways
For instance, the acetyl CoA pathway, which requires approximately 10 enzymes and as many organic cofactors, catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Deacetylxylopic acid is currently unknown .
Result of Action
More research is needed to describe the specific effects of this compound .
Action Environment
The influence of environmental factors on Deacetylxylopic acid’s action, efficacy, and stability is currently unknown. For instance, the acetyl CoA pathway, which is influenced by environmental factors such as the presence of suitable inorganic catalysts
Eigenschaften
IUPAC Name |
(1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJRXSJJHLPGZ-JXNMKVQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[(3S,4R,5S,6R)-3,4,6-trihydroxy-5-[(2,2,2-trideuterioacetyl)amino]oxan-2-yl]methyl sulfate](/img/structure/B1150968.png)

![[(3S,6S)-6-methoxy-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate](/img/structure/B1150972.png)